molecular formula C22H29FN6O2 B2627940 7-(4-fluorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898463-86-0

7-(4-fluorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2627940
CAS RN: 898463-86-0
M. Wt: 428.512
InChI Key: XIRIMGHGVPSFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29FN6O2 and its molecular weight is 428.512. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Derivatives

The compound 7-(4-fluorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is part of a family of chemicals that have been the subject of various synthetic efforts. For instance, derivatives of saframycins, which are a group of antitumor antibiotics, have been synthesized, showing the adaptability and utility of these purine dione compounds in creating bioactive molecules. This synthesis work serves as a stepping stone for the development of novel chemical entities with potential therapeutic applications (Saito et al., 1997).

Chemical Diversification

Chemical diversification of the purine-2,6-dione structure has been a focus, as seen in studies where hydrophobic substituents were introduced at various positions. This diversification allows for the creation of ligands with potential psychotropic activity, illustrating the compound's utility in generating new molecules with varying biological properties (Chłoń-Rzepa et al., 2013).

Water Solubility Enhancement

The design of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones aimed at improving water solubility exemplifies the modifications done to enhance the physicochemical properties of these compounds. Such modifications are crucial for developing drugs with better bioavailability and reduced toxicity (Brunschweiger et al., 2014).

Biological Applications

Receptor Binding Studies

The binding affinity of these compounds to various serotonin and dopamine receptors has been studied, showcasing their potential as ligands for neurological receptors. This research lays the groundwork for developing new treatments for disorders related to these neurotransmitter systems (Żmudzki et al., 2015).

Antibacterial Potential

Purine linked piperazine derivatives have been synthesized and identified as potent inhibitors of Mycobacterium tuberculosis. These compounds disrupt peptidoglycan biosynthesis, indicating their potential as antiproliferative agents against bacterial infections (Konduri et al., 2020).

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN6O2/c1-3-4-5-10-27-11-13-28(14-12-27)21-24-19-18(20(30)25-22(31)26(19)2)29(21)15-16-6-8-17(23)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRIMGHGVPSFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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